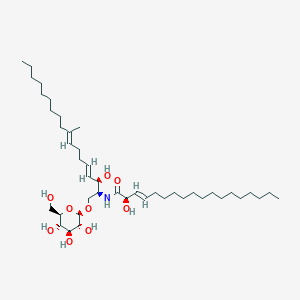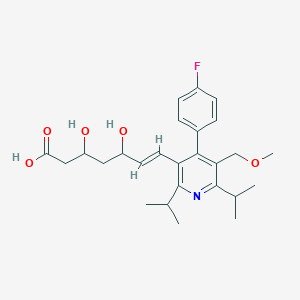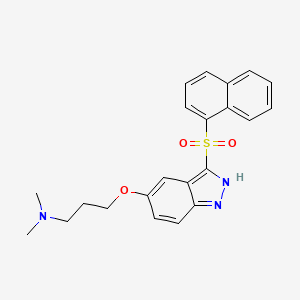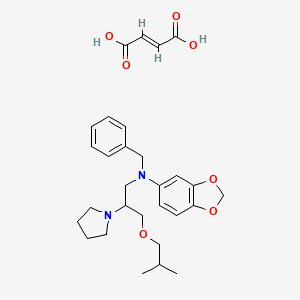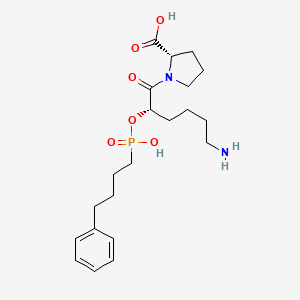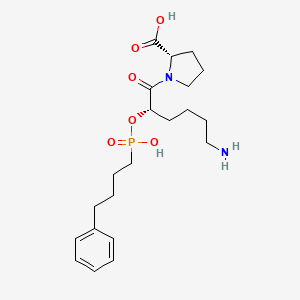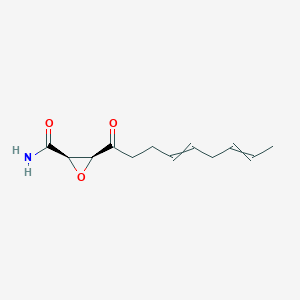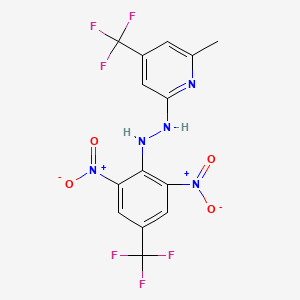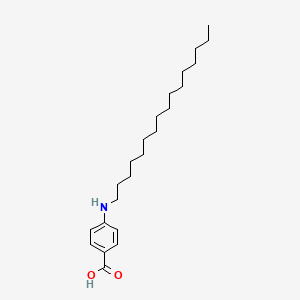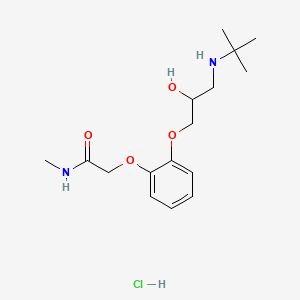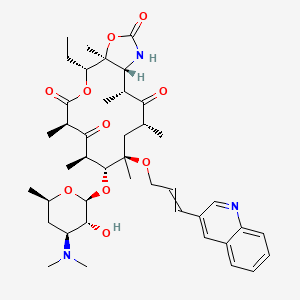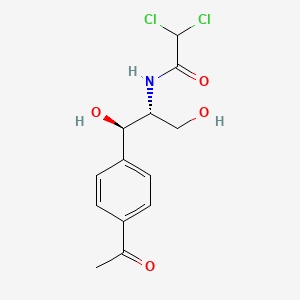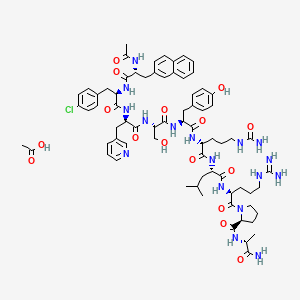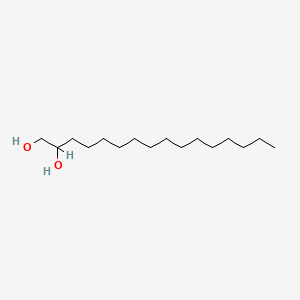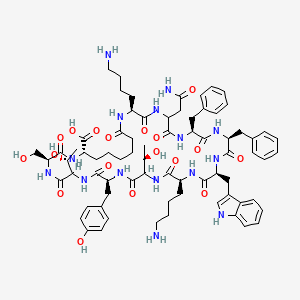
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CGP 23996 is a non-reducible somatostatin analog used for autoradiography.
Wissenschaftliche Forschungsanwendungen
Application in Gastric Secretion Studies
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin is a synthetic analog of somatostatin that retains potency in reducing total acid output (T.A.O.) in dogs. Its structural modifications, such as omitting alanine and glycine at positions 1 and 2, as well as amino and carboxyl groups of terminal cysteine3'14, while maintaining activity, have implications for understanding the structure-activity relationships of somatostatin analogs in gastric secretion studies (Torchiana et al., 1977).
Relevance in Receptor Binding Studies
This analog has shown potential in displacing radiolabeled somatostatin from SRIF receptors on AtT-20 cells. The structure of this compound, particularly the locking of the ring structure by replacing sulfur with carbon, has been crucial in the synthesis of potent cyclic hexapeptides. These findings are significant for the development of affinity chromatography techniques and understanding receptor-ligand interactions (Spanevello et al., 1991).
Contributions to Neuropeptide Research
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin shares structural similarities with allatostatins, a family of neuropeptides identified in various insect species. These peptides play a critical role in inhibiting juvenile hormone synthesis, offering insights into insect physiology and potential avenues for pest control strategies. The research into these analogs has contributed to a deeper understanding of the structure and function of neuropeptides in general (Pratt et al., 1991).
Implications in Peptide Synthesis and Pharmacology
The compound's structure has been influential in the field of peptide synthesis and pharmacology, particularly in the creation of pseudopeptides. This research is pivotal for developing new therapeutic agents, especially those targeting specific peptide receptors (Salvadori et al., 2009).
Eigenschaften
CAS-Nummer |
86170-12-9 |
|---|---|
Produktname |
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin |
Molekularformel |
C73H99N15O18 |
Molekulargewicht |
1474.7 g/mol |
IUPAC-Name |
(2S,8S,11S,14S,17S,23S,29S,32S)-2,17-bis(4-aminobutyl)-5-(2-amino-2-oxoethyl)-8,11-dibenzyl-20,26-bis[(1R)-1-hydroxyethyl]-29-(hydroxymethyl)-23-[(4-hydroxyphenyl)methyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,24,27,30,38-undecaoxo-1,4,7,10,13,16,19,22,25,28,31-undecazacyclooctatriacontane-32-carboxylic acid |
InChI |
InChI=1S/C73H99N15O18/c1-41(90)61-71(103)85-55(36-45-28-30-47(92)31-29-45)69(101)88-62(42(2)91)72(104)86-58(40-89)70(102)80-52(73(105)106)26-10-5-11-27-60(94)78-50(24-14-16-32-74)63(95)84-57(38-59(76)93)68(100)82-53(34-43-18-6-3-7-19-43)65(97)81-54(35-44-20-8-4-9-21-44)66(98)83-56(37-46-39-77-49-23-13-12-22-48(46)49)67(99)79-51(64(96)87-61)25-15-17-33-75/h3-4,6-9,12-13,18-23,28-31,39,41-42,50-58,61-62,77,89-92H,5,10-11,14-17,24-27,32-38,40,74-75H2,1-2H3,(H2,76,93)(H,78,94)(H,79,99)(H,80,102)(H,81,97)(H,82,100)(H,83,98)(H,84,95)(H,85,103)(H,86,104)(H,87,96)(H,88,101)(H,105,106)/t41-,42-,50+,51+,52+,53+,54+,55+,56+,57?,58+,61?,62?/m1/s1 |
InChI-Schlüssel |
HTEPNQQGQXAYEW-YQENAMKYSA-N |
Isomerische SMILES |
C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |
SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
Kanonische SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-des-Ala-2-desamino-Gly-3-Cys-11-Tyr-3,14-dicarbasomatostatin CGP 23996 CGP-23996 somatostatin, des-Ala(1)-desamino-Gly(2)-Cys(3)-Tyr(11)-dicarba(3,14)- somatostatin, desalanyl(1)-desaminoglycyl(2)-cysteinyl(3)-tyrosyl(11)-dicarba(3,14)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



